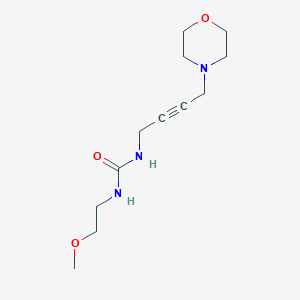
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its potential in the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors Development
A series of compounds, including those with structures similar to 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea, have been synthesized and assessed for their antiacetylcholinesterase activity. These studies aim to optimize spacer length between pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The flexible spacer approach, compatible with high inhibitory activities, suggests potential applications in designing new therapeutics for neurodegenerative diseases (Vidaluc et al., 1995).
PI3 Kinase Inhibition for Cancer Therapy
Research on derivatives of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea has led to the development of active metabolites of potent PI3 kinase inhibitors, like PKI-179. These compounds are crucial in the context of cancer treatment, as PI3 kinase plays a significant role in cancer cell growth and survival. The stereoselective synthesis of these metabolites provides insight into their potential application in targeted cancer therapies (Chen et al., 2010).
Antimicrobial Applications
Compounds structurally related to 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea have shown potent antibacterial activity, specifically targeting the replication-specific bacterial DNA polymerase III and Gram-positive bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant bacterial strains (Zhi et al., 2005).
Anticancer and Antiproliferative Effects
Novel urea and bis-urea derivatives of 1-(2-Methoxyethyl)-3-(4-morpholinobut-2-yn-1-yl)urea have been synthesized and evaluated for their biological activities. These compounds demonstrate significant antiproliferative effects against cancer cell lines, including breast carcinoma, indicating their potential use in developing new anticancer drugs (Perković et al., 2016).
Chemical Synthesis and Methodology Development
Research into the synthesis and properties of related urea compounds has contributed to advancements in chemical synthesis techniques. These methodologies are crucial for producing a variety of compounds efficiently, which can be applied across pharmaceuticals and materials science (Gao et al., 2017).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-17-9-5-14-12(16)13-4-2-3-6-15-7-10-18-11-8-15/h4-11H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVODAVHTGOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

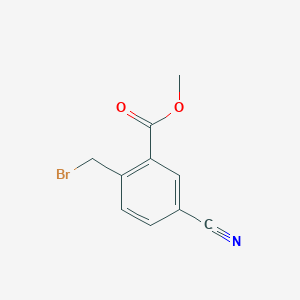
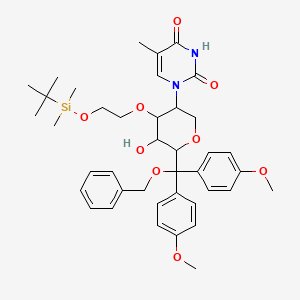
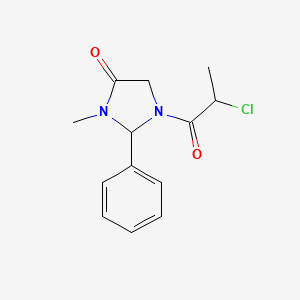
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)
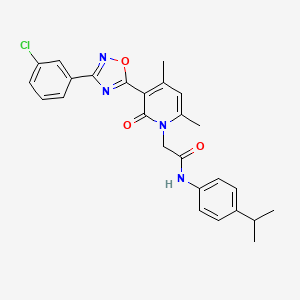
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)
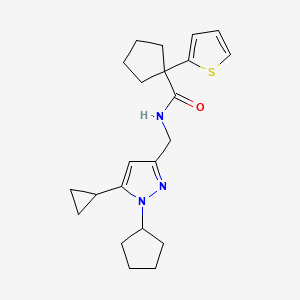
![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)
![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
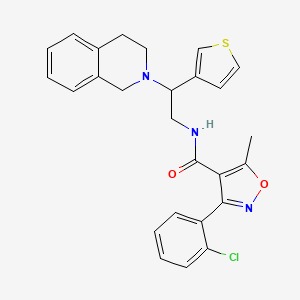
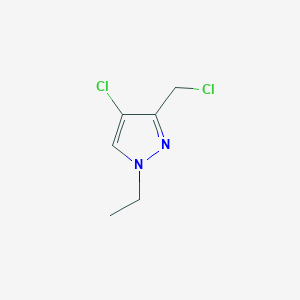
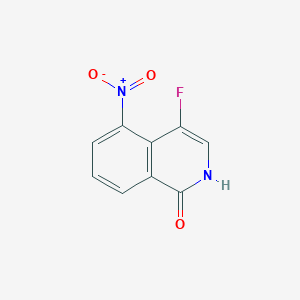
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)